molecular formula C7H13NO5S B2816647 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid CAS No. 2253639-27-7

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid

Cat. No.: B2816647
CAS No.: 2253639-27-7
M. Wt: 223.24
InChI Key: QGSUWDYKMIMBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid is a heterocyclic compound that features a thiazinane ring with a methoxymethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with a suitable thiol and a carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The methoxymethyl group and carboxylic acid functional group can form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The thiazinane ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,1-dioxothiazinane-6-carboxylic acid: Similar structure but with a methyl group instead of a methoxymethyl group.

    6-(Hydroxymethyl)-1,1-dioxothiazinane-6-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group.

    6-(Ethoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid: Features an ethoxymethyl group in place of the methoxymethyl group.

Uniqueness

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

6-(methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c1-13-5-7(6(9)10)3-2-4-8-14(7,11)12/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSUWDYKMIMBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCNS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.